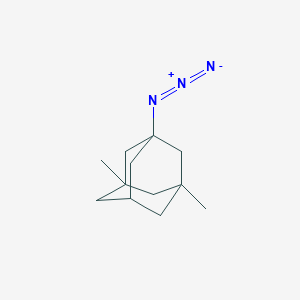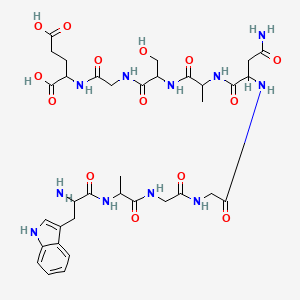![molecular formula C10H10N2O3S B12107777 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is a heterocyclic compound that contains an oxadiazole ring, a thiol group, and a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole and thiol functionalities. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated precursor, followed by cyclization to form the oxadiazole ring and subsequent thiolation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with various biological targets, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-METHOXYPHENOXYMETHYL)-2-FUROIC ACID: Similar structure but contains a furoic acid moiety instead of an oxadiazole ring.
3-METHOXYPHENOXYMETHYL-1,2,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is unique due to the presence of both an oxadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
5-[(3-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) |
Clave InChI |
LTFGLQCXRUVLPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCC2=NNC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)









